2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde
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Overview
Description
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08478 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde involves several steps. One common method includes the reaction of 2,6-dichloroaniline with methoxyacetaldehyde in the presence of a catalyst to form the quinoline ring system . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
2-Chloro-7-methoxyquinoline-3-carbaldehyde: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
2,6-Dichloroquinoline-3-carbaldehyde: This compound lacks the methoxy group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,6-dichloro-7-methoxyquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-10-4-9-6(3-8(10)12)2-7(5-15)11(13)14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAVYLZHDPTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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